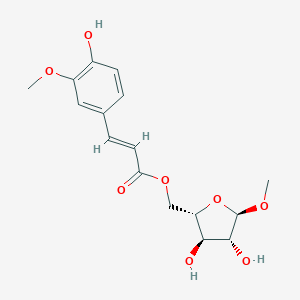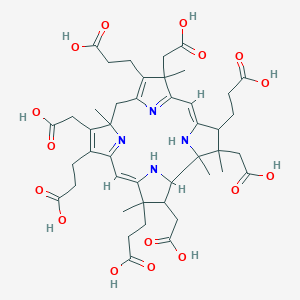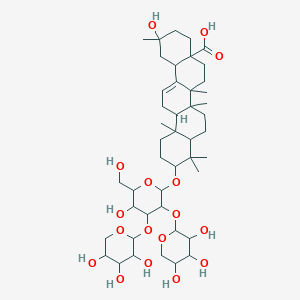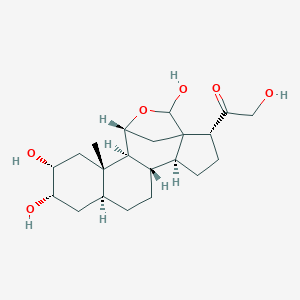![molecular formula C18H15N5OS B237859 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies. In recent years, TAK-659 has gained significant attention as a potential therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its therapeutic effect by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in the survival, proliferation, and migration of B-cell malignancy cells. By inhibiting BTK activity, this compound blocks the activation of these pathways, leading to reduced cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to reduced proliferation and survival of B-cell malignancy cells. This compound has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancy cells. In addition, this compound has been shown to inhibit the migration of B-cell malignancy cells, which is a crucial step in the metastasis of these tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
Several future directions for the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide as a therapeutic agent for B-cell malignancies have been identified. These include the evaluation of this compound in combination with other targeted agents, such as PI3K inhibitors, as well as the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of this compound analogues with improved pharmacokinetic properties may further enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The synthesis route has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation, survival, and migration of B-cell malignancy cells.
Eigenschaften
Molekularformel |
C18H15N5OS |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-ethyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5OS/c1-2-12-3-5-13(6-4-12)16(24)20-15-9-7-14(8-10-15)17-22-23-11-19-21-18(23)25-17/h3-11H,2H2,1H3,(H,20,24) |
InChI-Schlüssel |
XMMXLBHWNPZXIP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)








![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
